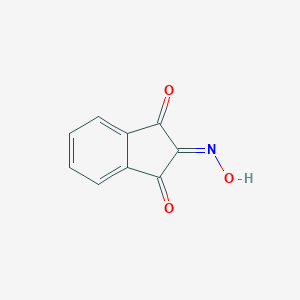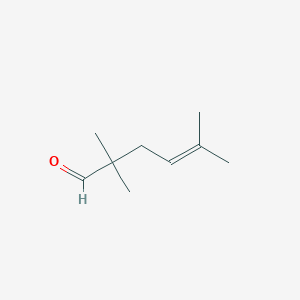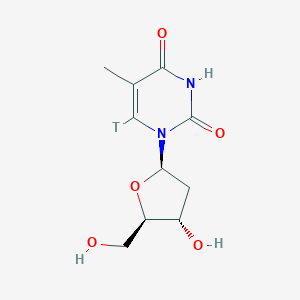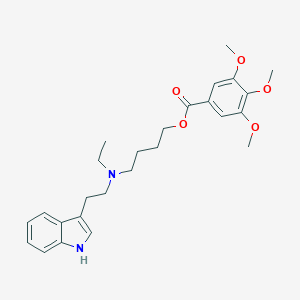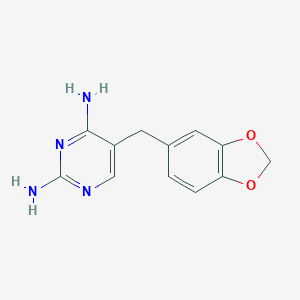
2-Amino-1-(4-nitrofenil)propano-1,3-diol
Descripción general
Descripción
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with two stereocenters. It is known for its applications in the pharmaceutical industry, particularly as a reference standard in the British Pharmacopoeia . The compound has a molecular formula of C9H12N2O4 and a molecular weight of 212.20 g/mol .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Métodos De Preparación
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Amino-1-(4-nitrophenyl)propane-1,3-diol can be compared with other similar compounds, such as:
Chloramphenicol: A well-known antibiotic with a similar structural motif.
2-Amino-1-(4-nitrophenyl)ethanol: Another compound with a similar nitrophenyl group but different functional groups.
The uniqueness of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020866 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-62-0, 2964-48-9, 3689-55-2 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol is C9H12N2O5, and its molecular weight is 228.20 g/mol.
ANone: Yes, several studies mention the use of various spectroscopic techniques for the characterization of ANPO and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 11B NMR have been employed to determine the structure, stereochemistry, and interactions of ANPO with other molecules. [, , , , ]
- Infrared Spectroscopy (FTIR): FTIR analysis provides insights into the functional groups present in the molecule and has been used to study the structure of ANPO salts. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of ANPO derivatives, aiding in structure elucidation. []
A: The stability of ANPO can vary depending on factors like pH, temperature, and the presence of other chemicals. While specific stability data for ANPO might be limited in the provided research, studies on its derivative, chloramphenicol, indicate potential degradation pathways. For instance, one study reports a significant increase in the concentration of 2-Amino-1-(4-nitrophenyl)-propane-1,3-diol, a degradation product of chloramphenicol, in eye drops after three months of accelerated testing. [] This suggests that ANPO itself could be susceptible to similar degradation pathways.
ANone: Yes, ANPO and its derivatives have demonstrated potential as catalysts in various organic reactions:
- Chiral Catalyst: ANPO derivatives, particularly those with a rigid cyclic structure, have shown promise as chiral Lewis base catalysts in asymmetric hydrosilylation reactions. These reactions are valuable for synthesizing chiral amines, essential building blocks for pharmaceuticals and other bioactive compounds. []
- Organocatalyst: ANPO itself has been successfully employed as an organocatalyst in the Hantzsch four-component reaction, a versatile method for synthesizing hexahydroquinolines, which possess various biological activities. []
A: The presence of chiral centers in ANPO allows for the synthesis of chiral derivatives. Introducing specific functional groups and creating rigid cyclic structures from ANPO can lead to the development of effective chiral catalysts. These modifications can enhance the catalyst's ability to differentiate between enantiomers during reactions, leading to high enantioselectivity. [, , ]
ANone: Research suggests that modifying ANPO's structure significantly impacts its properties and activities.
- Chiral Resolution: The presence of the amino and hydroxyl groups in ANPO enables its use as a resolving agent for separating enantiomers of chiral acids, such as dibenzoyltartaric acid and tartaric acid. [] The stereochemistry of ANPO plays a crucial role in its ability to selectively interact with one enantiomer over the other.
- Catalytic Activity: The catalytic activity of ANPO derivatives is influenced by the specific modifications introduced to the parent molecule. For instance, condensing ANPO with different ketones leads to the formation of various oxazolidine derivatives, which may exhibit varying catalytic activities. [, ]
ANone: Several analytical techniques are employed in the analysis of ANPO and its derivatives, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, has been extensively used to quantify ANPO, often in conjunction with UV detection. [, , , ] This method is crucial for determining the purity of ANPO and analyzing its stability in various formulations.
- Capillary Zone Electrophoresis (CZE): CZE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It has been successfully applied to determine the concentration of ANPO in pharmaceutical preparations. []
ANone: Although the provided research focuses on ANPO as a synthetic intermediate, some insights can be drawn from studies on chloramphenicol, a direct derivative of ANPO:
- Improved Formulation: One study demonstrated that modifying the formulation of chloramphenicol eye drops significantly enhanced the stability of the active ingredient. [] Similar approaches might be applicable to ANPO-derived compounds, potentially involving adjustments to pH, the addition of stabilizers, or changes in packaging.
A: ANPO holds significant historical importance as a crucial synthetic precursor to chloramphenicol, one of the first broad-spectrum antibiotics discovered. [] The development of synthetic routes to ANPO and its subsequent conversion to chloramphenicol marked a significant milestone in the fight against bacterial infections.
ANone: The unique properties of ANPO have led to its use in various fields, fostering cross-disciplinary research and collaborations:
- Chiral Resolution: ANPO and its derivatives have found applications as chiral resolving agents for separating enantiomers of various chiral compounds. [, , , ] This is particularly relevant in the pharmaceutical industry for obtaining enantiomerically pure drugs.
- Catalysis: As previously mentioned, ANPO derivatives, especially those with specific structural modifications, show promise as chiral catalysts in asymmetric synthesis. [, ] These catalysts are valuable tools for producing enantiomerically enriched compounds, which are highly sought after in pharmaceutical and agrochemical industries.
- Materials Science: The ability of ANPO to form well-defined crystals and its chiral nature makes it an attractive building block for developing novel materials. [, ] For instance, ANPO has been explored for creating chiral porous materials, which could have applications in enantioselective separations or catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


